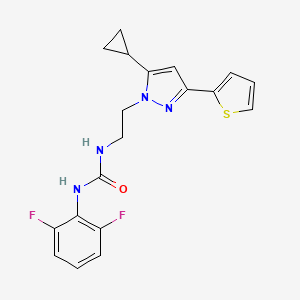

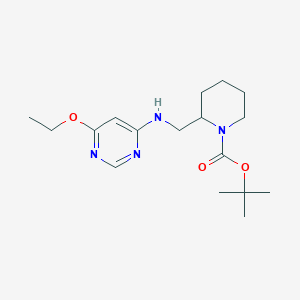

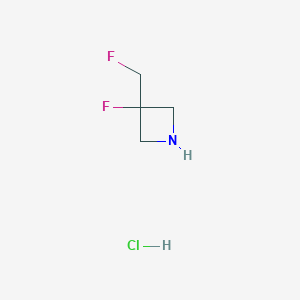

![molecular formula C23H22N6O2 B2683846 9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione CAS No. 921549-05-5](/img/structure/B2683846.png)

9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Compound X involves several steps. One notable route is the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established through spectral data, elemental analyses, and alternative synthetic routes.

Molecular Structure Analysis

Compound X’s molecular formula is C~10~H~14~O . Its IUPAC Standard InChI is: InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3 . The compound exhibits a complex arrangement of aromatic rings, heterocyclic moieties, and substituents. Further elucidation of its three-dimensional structure and conformational features is essential for understanding its properties.

Aplicaciones Científicas De Investigación

Second Coordination Sphere in Metal Aquacomplexes

The study by Maldonado et al. (2009) explores the interaction of purine derivatives with divalent cations, resulting in solids with well-defined hydrogen bond networks. This research highlights the importance of second-sphere interactions in the formation of superstructures, potentially relevant for understanding the coordination chemistry of similar triazolo purine derivatives Maldonado, Quirós, Salas, & Rodrı́guez-Diéguez, 2009.

Anticancer and Biological Evaluations

Sucharitha et al. (2021) synthesized novel fused triazolo pyrrolo purine derivatives, showing potent anti-proliferative activity against human cancer cell lines. This indicates the potential of triazolo purine derivatives in developing anticancer agents Sucharitha, Kumar, Ravinder, Reddy, & Narsimha, 2021.

Ashour et al. (2012) explored new triazino and triazolo purine derivatives for their anticancer, anti-HIV-1, and antimicrobial activities. Their findings contribute to the understanding of the therapeutic potential of purine derivatives in treating various diseases Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012.

Green Chemistry Synthesis Approaches

Karami et al. (2015) developed an environmentally friendly synthesis of triazolo pyrimidine diones, emphasizing green chemistry principles. This approach underlines the importance of sustainable methods in chemical synthesis Karami, Farahi, & Banaki, 2015.

Antimicrobial Activity

Govori (2017) reported the synthesis of triazole compounds containing a purine moiety, which were screened for antibacterial activity. This research suggests the potential use of purine derivatives as antimicrobial agents Govori, 2017.

Propiedades

IUPAC Name |

5-[(2,5-dimethylphenyl)methyl]-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2/c1-13-6-9-16(10-7-13)19-25-26-22-28(12-17-11-14(2)5-8-15(17)3)18-20(30)24-23(31)27(4)21(18)29(19)22/h5-11H,12H2,1-4H3,(H,24,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWXREJLDGWCLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=C(C=CC(=C5)C)C)C(=O)NC(=O)N4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[(2,5-Dimethylphenyl)methyl]-5-methyl-3-(4-methylphenyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

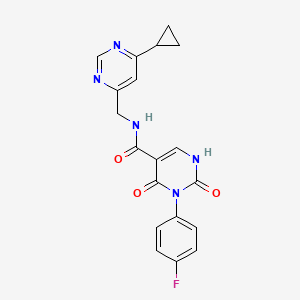

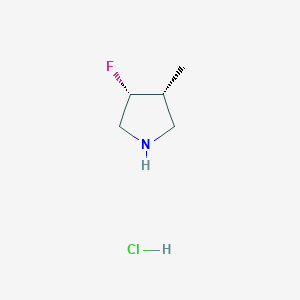

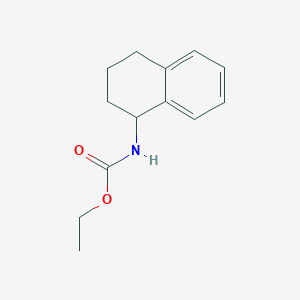

![2-fluoro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B2683769.png)

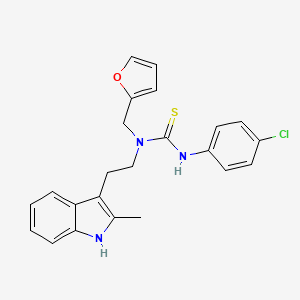

![4-benzyl-2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2683785.png)